An In-Depth Technical Guide to 4-Cyclopropylthiazole-2-carbaldehyde: Synthesis, Properties, and Applications
An In-Depth Technical Guide to 4-Cyclopropylthiazole-2-carbaldehyde: Synthesis, Properties, and Applications
Section 1: Introduction & Strategic Importance
In the landscape of modern medicinal chemistry and drug development, the thiazole ring stands out as a "privileged scaffold." Its presence in a multitude of FDA-approved drugs and biologically active agents is a testament to its versatile chemical nature and ability to engage in critical biological interactions.[1][2] When functionalized, the thiazole core becomes a powerful building block for constructing novel molecular architectures. This guide focuses on a specific, high-potential derivative: 4-Cyclopropylthiazole-2-carbaldehyde .
This molecule uniquely combines three strategically important chemical motifs:
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The Thiazole Core: A heterocyclic system that is a cornerstone in pharmaceuticals like the antimicrobial Sulfathiazole and the anti-inflammatory Meloxicam.[2]
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The C2-Carbaldehyde Group: The aldehyde function at the C2 position is not merely a substituent; it is a highly activated and versatile synthetic handle. The electron-deficient nature of the C2 carbon makes this aldehyde exceptionally reactive and ideal for a wide range of chemical transformations.[3]
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The C4-Cyclopropyl Moiety: The cyclopropyl group is a well-regarded feature in drug design, often used as a bioisostere for larger or more metabolically labile groups. Its rigid, three-dimensional structure can enhance binding affinity to protein targets and improve metabolic stability.[4]
While 4-Cyclopropylthiazole-2-carbaldehyde is not yet a widely cataloged commercial compound, its chemical logic is sound and its potential is significant. This guide, therefore, serves as a forward-looking technical manual for researchers and drug development professionals. By synthesizing data from closely related analogs and foundational organic chemistry principles, we will provide a comprehensive overview of its structure, predictable properties, logical synthesis, and vast potential as a key intermediate in the development of next-generation therapeutics.
Section 2: Physicochemical and Structural Properties
Although a specific CAS number for 4-Cyclopropylthiazole-2-carbaldehyde is not extensively documented in public databases, its fundamental properties can be reliably established based on its constituent parts and comparison to known isomers and parent compounds.
Molecular Structure:
Caption: Representative workflow for the synthesis of the target compound.
Experimental Protocol: Representative Synthesis
This protocol is adapted from the established synthesis of 1,3-thiazole-2-carbaldehyde and represents a robust method for preparing the title compound from a suitable precursor, 4-cyclopropyl-2-bromothiazole. [5] Materials:
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4-Cyclopropyl-2-bromothiazole (1.0 eq)
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Anhydrous Tetrahydrofuran (THF)
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n-Butyllithium (n-BuLi, 1.1 eq, solution in hexanes)
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N,N-Dimethylformamide (DMF, 1.5 eq), anhydrous
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Ethyl acetate
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Brine
Procedure:
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Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 4-cyclopropyl-2-bromothiazole dissolved in anhydrous THF.
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Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.
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Causality: This low temperature is critical to prevent side reactions and ensure the stability of the highly reactive 2-lithiothiazole intermediate. The strong base n-BuLi is required to deprotonate the C2 position.
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Formylation: Stir the resulting mixture at -78 °C for 30 minutes. Subsequently, add anhydrous DMF dropwise, again maintaining a temperature below -70 °C.
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Causality: DMF serves as the source of the formyl group. The lithiated thiazole acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of DMF.
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-
Warming & Quenching: After the addition of DMF is complete, allow the reaction mixture to warm slowly to -40 °C over 1 hour and stir for an additional hour at this temperature. Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
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Extraction and Purification: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
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Validation: The crude product should be purified by column chromatography on silica gel. The final product's identity and purity should be confirmed using NMR, IR, and mass spectrometry.
Section 4: Chemical Reactivity and Synthetic Utility
The aldehyde group at the C2 position is the molecule's primary center of reactivity. Its high electrophilicity, enhanced by the electron-withdrawing nature of the thiazole ring, makes it an excellent substrate for a variety of crucial C-C and C-N bond-forming reactions. [3]
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Reductive Amination: A cornerstone reaction for introducing amine functionalities, readily converting the aldehyde into primary, secondary, or tertiary amines, which are prevalent in pharmaceuticals.
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Wittig Reaction: Provides reliable access to vinyl-thiazole derivatives, allowing for the extension of carbon chains and the formation of alkenes. [3]* Knoevenagel Condensation: Reaction with active methylene compounds to form substituted alkenes, a key step in building more complex heterocyclic systems. [3]* Oxidation: The aldehyde can be easily oxidized to the corresponding 4-cyclopropylthiazole-2-carboxylic acid (CAS 1083274-67-2), a known compound that can serve as a precursor for amides and esters. [6]* Reduction: Mild reducing agents like sodium borohydride (NaBH₄) will efficiently reduce the aldehyde to the corresponding primary alcohol, (4-cyclopropylthiazol-2-yl)methanol, another valuable synthetic intermediate. [3]
Section 5: Applications in Drug Discovery and Medicinal Chemistry
4-Cyclopropylthiazole-2-carbaldehyde is not an end product but a versatile starting point for creating libraries of diverse molecules for high-throughput screening. The thiazole nucleus is a known pharmacophore in a wide array of therapeutic areas. [1][7]
Potential Therapeutic Applications Derived from the Scaffold:
Caption: Synthetic pathways from the core scaffold to potential drug classes.
Researchers can leverage this building block to:
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Develop Novel Antimicrobials: The thiazole ring is a key component of many antibacterial and antifungal drugs. [7]* Synthesize Anti-inflammatory Agents: Thiazole derivatives have been explored as inhibitors of key inflammatory targets. [8]* Create Anticancer Therapeutics: Numerous studies have reported the efficacy of thiazole-containing compounds against various cancer cell lines. [1]
Section 6: Spectroscopic Signature (Predicted)
While experimental spectra are not available, the structure of 4-Cyclopropylthiazole-2-carbaldehyde allows for a confident prediction of its key spectroscopic features.
Table 2: Predicted Spectroscopic Data
| Technique | Feature | Predicted Chemical Shift / Value | Rationale |
| ¹H NMR | Aldehyde Proton (CHO) | δ 9.8 - 10.2 ppm (singlet) | Highly deshielded proton characteristic of aldehydes attached to aromatic systems. |
| Thiazole Proton (H5) | δ 7.8 - 8.2 ppm (singlet) | Single proton on the electron-deficient thiazole ring. | |
| Cyclopropyl Methine (CH) | δ 1.5 - 2.0 ppm (multiplet) | Proton on the carbon attached to the thiazole ring. | |
| Cyclopropyl Methylene (CH₂) | δ 0.8 - 1.5 ppm (multiplets) | Protons on the two CH₂ groups of the cyclopropyl ring. | |
| ¹³C NMR | Carbonyl Carbon (C=O) | δ 180 - 185 ppm | Typical range for an aldehyde carbonyl carbon. |
| Thiazole Carbons (C2, C4, C5) | δ 140 - 170 ppm | Deshielded carbons within the heterocyclic aromatic ring. | |
| Cyclopropyl Carbons (CH, CH₂) | δ 5 - 20 ppm | Shielded sp³ carbons of the strained cyclopropyl ring. | |
| IR Spectroscopy | Aldehyde C=O Stretch | 1690 - 1715 cm⁻¹ (strong) | Characteristic, strong absorption for a conjugated aldehyde. |
| Thiazole Ring C=N Stretch | 1500 - 1600 cm⁻¹ | Typical for the C=N bond within the thiazole ring. | |
| Mass Spectrometry | Molecular Ion [M]⁺ | m/z = 153.02 | Corresponding to the molecular formula C₇H₇NOS. |
Section 7: Safety, Handling, and Storage
As a research chemical, 4-Cyclopropylthiazole-2-carbaldehyde should be handled with appropriate care, following standard laboratory safety protocols. The hazard profile is inferred from related structures. [9][6]
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Hazard Identification:
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Likely to be harmful if swallowed.
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May cause skin and serious eye irritation.
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May cause respiratory irritation.
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Handling and Personal Protective Equipment (PPE):
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Handle in a well-ventilated area or a chemical fume hood.
-
Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).
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Avoid inhalation of vapors and direct contact with skin and eyes.
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Storage:
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Store in a tightly sealed container in a cool, dry place.
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For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent oxidation of the aldehyde.
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Section 8: References
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3][10][11]Triazole: Synthesis and antimicrobial evaluation. K.T.H.M. College, Department of Chemistry.
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- 5. 1,3-Thiazole-2-carbaldehyde | 10200-59-6 [chemicalbook.com]
- 6. CAS#:1083274-67-2 | 4-Cyclopropyl-1,3-thiazole-2-carboxylic Acid | Chemsrc [chemsrc.com]
- 7. kthmcollege.ac.in [kthmcollege.ac.in]
- 8. chemimpex.com [chemimpex.com]
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